7-Hydroxy Risperidone-d4

Description

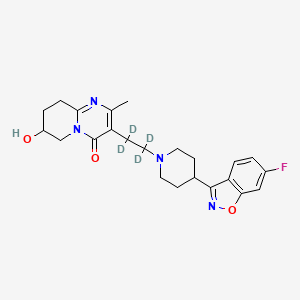

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3/i8D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPQNZPAOAQSG-ZUPNMEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2CCC(CN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670102 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215454-04-8 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Hydroxy Risperidone-d4 for Advanced Bioanalytical Applications

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy Risperidone-d4, a deuterated stable isotope of a minor metabolite of the atypical antipsychotic drug, risperidone. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, metabolic pathways, and primary applications of this crucial analytical tool. The guide emphasizes its indispensable role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of risperidone and its metabolites in complex biological matrices. Detailed experimental protocols, the rationale for using isotopically labeled standards, and a comparative analysis of risperidone's metabolites are presented to provide a holistic understanding for advanced bioanalytical method development and validation.

Introduction: The Analytical Imperative in Risperidone Pharmacokinetics

Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Upon administration, risperidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[3] This metabolic process yields two key hydroxylated metabolites: the major and pharmacologically active 9-hydroxyrisperidone (paliperidone), and the minor metabolite, 7-hydroxyrisperidone.[4][5]

Given that 9-hydroxyrisperidone possesses pharmacological activity comparable to the parent drug, the clinical effect is a result of the combined concentrations of both risperidone and this active metabolite.[6][7] Consequently, accurate and simultaneous quantification of risperidone and its metabolites in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This necessitates the use of robust and reliable bioanalytical methodologies, where the use of a stable isotope-labeled internal standard is the gold standard for ensuring accuracy and precision. This guide focuses on 7-Hydroxy Risperidone-d4, a deuterated analog of the minor risperidone metabolite, and its critical application in this analytical context.

Chemical and Physical Properties of 7-Hydroxy Risperidone-d4

7-Hydroxy Risperidone-d4 is a synthetic, stable isotope-labeled form of 7-hydroxyrisperidone. The incorporation of four deuterium atoms provides a distinct mass-to-charge ratio (m/z) from its unlabeled counterpart, without significantly altering its chemical and physical properties. This near-identical chemical behavior is the cornerstone of its utility as an internal standard in mass spectrometry-based quantification.

| Property | Value | Source |

| Chemical Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [8] |

| CAS Number | 1215454-04-8 | [8][9] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [8] |

| Molecular Weight | 430.5 g/mol | [8] |

The Metabolic Fate of Risperidone: A Pathway to Understanding

The metabolism of risperidone is a critical aspect of its pharmacology and a key reason for the need for precise analytical methods. The primary metabolic pathway involves hydroxylation, leading to the formation of active and inactive metabolites.

As illustrated in Figure 1, the hydroxylation of risperidone at the 9-position of the bicyclic moiety, primarily by CYP2D6, results in the formation of 9-hydroxyrisperidone, also known as paliperidone.[5] Paliperidone is itself an approved antipsychotic medication.[10] A secondary, minor metabolic pathway involves hydroxylation at the 7-position, yielding 7-hydroxyrisperidone.[4] While the pharmacological activity of 7-hydroxyrisperidone is not as extensively characterized as that of 9-hydroxyrisperidone, its presence as a metabolite necessitates its consideration in comprehensive pharmacokinetic profiling.

The Role of 7-Hydroxy Risperidone-d4 as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to calibrators, quality control samples, and unknown samples. The IS is used to correct for the variability in the analytical procedure, including sample extraction, chromatographic injection volume, and ionization efficiency in the mass spectrometer.

A deuterated internal standard, such as 7-Hydroxy Risperidone-d4, is considered the "gold standard" for LC-MS/MS assays. This is because its physicochemical properties are nearly identical to the analyte of interest (7-hydroxyrisperidone). Consequently, it co-elutes with the analyte during chromatography and experiences similar matrix effects (ion suppression or enhancement), leading to a more accurate and precise quantification.

Experimental Protocol: Quantification of Risperidone and Metabolites using 7-Hydroxy Risperidone-d4

The following is a representative, detailed protocol for the simultaneous quantification of risperidone, 9-hydroxyrisperidone, and 7-hydroxyrisperidone in human plasma using 7-Hydroxy Risperidone-d4 as an internal standard. This protocol is a synthesis of best practices from various validated methods.[11][12][13]

Materials and Reagents

-

Reference Standards: Risperidone, 9-hydroxyrisperidone, 7-hydroxyrisperidone.

-

Internal Standard: 7-Hydroxy Risperidone-d4.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium acetate.

-

Human Plasma: Blank, drug-free.

-

Solid Phase Extraction (SPE) Cartridges: Mixed-mode or polymeric reversed-phase cartridges (e.g., Oasis HLB).

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the 7-Hydroxy Risperidone-d4 stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL). Vortex briefly.

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Risperidone | 411.2 | 191.1 |

| 9-Hydroxyrisperidone | 427.2 | 207.1 |

| 7-Hydroxyrisperidone | 427.2 | 207.1 |

| 7-Hydroxy Risperidone-d4 (IS) | 431.2 | 211.1 |

Note: The MRM transitions for 7-hydroxyrisperidone and 9-hydroxyrisperidone are often the same due to their isomeric nature. Chromatographic separation is crucial to distinguish them.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[14] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank biological matrices.

-

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively, assessed at multiple QC levels.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analytes and IS.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.

Comparative Pharmacological Significance of Risperidone Metabolites

While 9-hydroxyrisperidone (paliperidone) is well-established as a pharmacologically active metabolite with a receptor binding profile similar to risperidone, the activity of 7-hydroxyrisperidone is less pronounced.[5][6] Both risperidone and 9-hydroxyrisperidone are potent antagonists of serotonin 5-HT2A and dopamine D2 receptors.[2] In vitro studies have shown that 9-hydroxyrisperidone has a similar receptor binding affinity to risperidone.[6]

The clinical significance of 7-hydroxyrisperidone is considered to be minor due to its lower concentrations in plasma compared to risperidone and 9-hydroxyrisperidone. However, in comprehensive pharmacokinetic and metabolic profiling studies, its quantification is essential for a complete understanding of the drug's disposition. The use of 7-Hydroxy Risperidone-d4 allows for the accurate measurement of this minor metabolite, contributing to a more complete picture of risperidone's metabolic fate.

Conclusion

7-Hydroxy Risperidone-d4 is a vital tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its near-identical chemical properties to the endogenous 7-hydroxyrisperidone make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. The use of this deuterated standard enables the development of highly accurate, precise, and robust assays for the quantification of risperidone and its metabolites in various biological matrices. This technical guide provides a foundational understanding and practical framework for the application of 7-Hydroxy Risperidone-d4 in advanced bioanalytical research, ultimately contributing to a better understanding of the clinical pharmacology of risperidone.

References

-

A new, simplified solid phase extraction procedure for the determination of risperidone and 9-hydroxyrisperidone in human plasma has been developed. (2025). ResearchGate. [Link]

-

Remmerie, B. M., Sips, L. L., de Vries, R., de Jong, J., Schothuis, A. M., & Hooijschuur, E. W. (2003). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 783(2), 461-472. [Link]

-

Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 247(2), 661–670. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, H. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Analytical Methods, 14(22), 2216-2223. [Link]

-

De Meulder, M., Remmerie, B. M., de Vries, R., Sips, L. L., Boom, S., Hooijschuur, E. W., van de Merbel, N. C., & Timmerman, P. M. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 870(1), 8–16. [Link]

-

Ve ఫార్మా. (n.d.). Risperidone-ISM | Analytical Method Development | Validation | BA/BE Studies. [Link]

-

Beg, S., et al. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Journal of Chromatography B, 1160, 122433. [Link]

-

Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. [Link]

-

Ezzeldin, E., Tammam, M., & Abo Talib, N. F. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Scientifica, 2017, 8560382. [Link]

-

Cleanchem. (n.d.). 7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8. [Link]

-

PubChem. (n.d.). Risperidone-d4. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Zhou, Z., Li, X., Li, K., & Li, H. (2005). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of pharmaceutical and biomedical analysis, 37(2), 323–328. [Link]

-

Manikandan, K., & Lakshmi, K. S. (2012). A REVIEW: METHOD DEVELOPMENT AND VALIDATION OF RISPERIDONE BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 78-82. [Link]

-

Ezzeldin, E., Tammam, M., & Abo Talib, N. F. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Livingston, M. G. (1994). Pharmacological profile of risperidone. The Canadian journal of psychiatry. La revue canadienne de psychiatrie, 39 Suppl 2, S36–S42. [Link]

-

Casey, D. E. (1999). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics 22-29. ResearchGate. [Link]

-

Beg, S., et al. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Read by QxMD. [Link]

-

ResearchGate. (n.d.). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b).... [Link]

-

Tod, M., et al. (2022). Population Pharmacokinetic Modeling and Simulation of TV-46000: A Long-Acting Injectable Formulation of Risperidone. Clinical Pharmacology in Drug Development, 11(3), 365-378. [Link]

-

ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,.... [Link]

-

Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]

-

ResearchGate. (n.d.). Approximate receptor binding profiles and half-lives of selected.... [Link]

-

Wikipedia. (n.d.). Risperidone. [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]

-

Wikipedia. (n.d.). Paliperidone. [Link]

-

Smith, C., et al. (2009). Pharmacological analysis of the novel, rapid, and potent inactivation of the human 5-Hydroxytryptamine7 receptor by risperidone, 9-OH-Risperidone, and other inactivating antagonists. Molecular Pharmacology, 75(2), 335-343. [Link]

-

He, J., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17291-17299. [Link]

-

Clark, I., & Taylor, D. (2020). Newer Formulations of Risperidone: Role in the Management of Psychotic Disorders. CNS drugs, 34(8), 841–852. [Link]

-

Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., Van Peer, A., & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of clinical psychiatry, 55 Suppl, 13–17. [Link]

-

Hiemke, C., et al. (2017). A systematic review and combined analysis of therapeutic drug monitoring studies for long-acting risperidone. Expert Opinion on Drug Metabolism & Toxicology, 13(8), 835-844. [Link]

-

Sanjuán, J., et al. (2021). Risperidone ISM as a New Option in the Clinical Management of Schizophrenia: A Narrative Review. Pharmaceuticals, 14(11), 1092. [Link]

Sources

- 1. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]

- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. 7-Hydroxy Risperidone-d4 | LGC Standards [lgcstandards.com]

- 10. Paliperidone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Introduction: The Analytical Imperative in Antipsychotic Therapeutic Drug Monitoring

An In-depth Technical Guide to the Chemical Structure and Properties of 7-Hydroxy Risperidone-d4

Risperidone is a cornerstone atypical antipsychotic agent, widely prescribed for the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its metabolic profile, primarily its conversion to the pharmacologically active metabolite 9-Hydroxyrisperidone (also known as Paliperidone).[1][2] The parent drug and this active metabolite collectively contribute to the clinical effect. A secondary, minor metabolic pathway also results in the formation of 7-Hydroxyrisperidone.[3][4]

For drug development professionals and clinical researchers, the precise quantification of these analytes in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring (TDM). This necessitates bioanalytical methods of the highest accuracy and precision. The "gold standard" for such quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[5]

This guide provides a comprehensive technical examination of 7-Hydroxy Risperidone-d4, a deuterated analog designed for use as an internal standard. We will delve into its chemical structure, the rationale behind its design, its application in validated bioanalytical workflows, and the fundamental principles that establish it as a critical tool for researchers in the pharmaceutical sciences.

The Metabolic Landscape of Risperidone

Upon administration, risperidone undergoes extensive hepatic metabolism. The primary and most significant pathway is the hydroxylation of the alicyclic moiety, catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 9-Hydroxyrisperidone.[1][6][7] This metabolite possesses a pharmacological activity profile similar to the parent compound.[1][2]

A less prominent metabolic route involves hydroxylation at the 7-position of the pyridopyrimidine ring system, yielding 7-Hydroxyrisperidone.[3][4] While considered a minor metabolite, its structural similarity to the primary 9-hydroxy metabolite makes its chromatographic separation a critical consideration in bioanalytical method development to ensure assay specificity.[8][9] The metabolic fate of risperidone is depicted below.

7-Hydroxy Risperidone-d4: A Specialized Analytical Tool

The challenges in quantitative bioanalysis, such as sample loss during extraction and ion suppression in the mass spectrometer source, demand a robust method for normalization.[10] 7-Hydroxy Risperidone-d4 is engineered specifically for this purpose.

Chemical Structure and Physicochemical Properties

7-Hydroxy Risperidone-d4 is structurally identical to 7-Hydroxy Risperidone, with the critical exception of four hydrogen atoms on the ethyl linker chain being replaced by their stable isotope, deuterium. This substitution increases the mass by 4 Daltons without significantly altering the molecule's chemical properties.

| Property | Value | Source |

| Chemical Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [11][12] |

| CAS Number | 1215454-04-8 | [11][12][13] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [12] |

| Molecular Weight | ~430.5 g/mol | [11][12] |

| Unlabeled CAS No. | 147663-04-5 | [13] |

The placement of the deuterium atoms on the ethyl linker is a deliberate design choice. This position is typically not subject to metabolic modification, ensuring that the isotopic label is retained throughout the analytical process and preventing isotopic exchange, which would compromise its function as an internal standard.

The Rationale for Deuterated Internal Standards in Bioanalysis

An ideal internal standard (IS) should behave identically to the analyte of interest during all phases of analysis—extraction, chromatography, and ionization—but be distinguishable by the detector.[14] A stable isotope-labeled internal standard is the closest approximation of this ideal.

Why SIL-IS is the Gold Standard:

-

Co-elution: Because its polarity and chemical structure are nearly identical to the analyte, the deuterated IS co-elutes from the liquid chromatography (LC) column. This ensures that both compounds experience the same matrix effects at the same time.[10][14]

-

Extraction Recovery: It mirrors the extraction efficiency of the analyte from complex biological matrices like plasma or urine. Any physical loss of the analyte during sample preparation will be matched by a proportional loss of the IS.

-

Ionization Compensation: It compensates for variations in ionization efficiency within the mass spectrometer's ion source, a phenomenon known as matrix effect, which can suppress or enhance the signal.[10] The ratio of the analyte signal to the IS signal remains constant, even if the absolute signals fluctuate.

The mass spectrometer can easily differentiate the analyte from the deuterated IS due to the +4 Da mass difference, allowing for independent quantification while ensuring the IS normalizes the analyte's response.

Sources

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 3. ClinPGx [clinpgx.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 7. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. thepurechem.com [thepurechem.com]

- 13. 7-Hydroxy Risperidone-d4 | LGC Standards [lgcstandards.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Synthesis and Isotopic Labeling of 7-Hydroxy Risperidone-d4: A Guide for Advanced Bioanalytical Applications

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical application of 7-Hydroxy Risperidone-d4. As a critical internal standard for mass spectrometry-based bioanalysis, the reliable synthesis and characterization of this deuterated metabolite are paramount for accurate pharmacokinetic and metabolic studies of Risperidone. This document delineates a proposed synthetic pathway, detailed experimental protocols, and the analytical methodologies required for its validation and use, grounded in established chemical principles and field-proven insights.

Introduction: The Analytical Imperative for Labeled Metabolites

Risperidone is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is mediated through a combination of serotonin 5-HT2 and dopamine D2 receptor antagonism.[3] Upon administration, Risperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[4]

The main metabolic pathway is hydroxylation, catalyzed predominantly by CYP2D6 and to a lesser extent by CYP3A4, to form 9-hydroxyrisperidone (Paliperidone).[5] Paliperidone is itself a pharmacologically active metabolite and is marketed as an antipsychotic drug.[1][6] A secondary, less prevalent metabolic route results in the formation of 7-hydroxyrisperidone.[7][8]

In drug development, particularly in absorption, distribution, metabolism, and excretion (ADMET) studies, the precise quantification of a parent drug and its metabolites in biological matrices is crucial.[9][10] The "gold standard" for such quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12][13] The accuracy of this technique relies heavily on the use of stable isotope-labeled (SIL) internal standards.[14] A SIL internal standard, such as 7-Hydroxy Risperidone-d4, is chemically identical to the analyte but has a greater mass, allowing it to be distinguished by the mass spectrometer. Its key advantages include:

-

Correction for Matrix Effects: It co-elutes with the analyte, experiencing the same ionization suppression or enhancement in the MS source.

-

Correction for Sample Loss: It accounts for analyte loss during sample extraction and preparation.

-

Improved Precision and Accuracy: It mimics the analyte's behavior throughout the analytical process, leading to highly reliable quantification.[15]

This guide focuses on the synthesis of 7-Hydroxy Risperidone-d4, specifically deuterated on the ethyl linker chain, a common and stable position for isotopic labels.[16][17]

Metabolic Pathway of Risperidone

The metabolic conversion of Risperidone primarily yields two hydroxylated products. Understanding this pathway is essential to appreciate the context for synthesizing the 7-hydroxy metabolite standard.

Caption: Metabolic hydroxylation of Risperidone.

Proposed Synthetic Strategy for 7-Hydroxy Risperidone-d4

The core strategy involves the coupling of two key building blocks:

-

Key Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

-

Key Intermediate B: 3-(2-chloroethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

The critical step is the synthesis of the deuterated pyrido[1,2-a]pyrimidin-4-one core (Intermediate B), which contains both the hydroxyl group at the 7-position and the d4-labeled ethyl side chain.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 7-Hydroxy Risperidone-d4.

Detailed Experimental Protocols

The following protocols are proposed methodologies. Researchers should apply standard laboratory safety practices and adapt procedures as necessary based on in-process monitoring.

Protocol: Synthesis of Key Intermediate B

The synthesis of this intermediate is the most challenging aspect, requiring the introduction of the deuterated ethyl chain and the 7-hydroxy group. This would likely proceed via a multi-step sequence starting from a suitably substituted pyridine derivative. For the purpose of this guide, we will focus on the final coupling step, assuming the availability of the key intermediates.

Protocol: N-Alkylation for Final Product Synthesis

This step couples the two key intermediates to form the final product. The causality for this choice of reaction is its high efficiency and proven applicability in synthesizing the Risperidone scaffold.[2]

Materials:

-

Key Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

-

Key Intermediate B: 3-(2-chloroethyl-1,1,2,2-d4)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

Base: Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

-

Catalyst (optional): Potassium iodide (KI)

-

Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of Intermediate A (1.0 eq) in the chosen solvent, add the base (2.5 eq) and KI (0.1 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the piperidine nitrogen.

-

Add Intermediate B (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol: Purification and Isolation

The crude product will contain unreacted starting materials and potential side products. Purification via preparative high-performance liquid chromatography (Prep-HPLC) is the method of choice to achieve the high purity (>98%) required for a reference standard.

System:

-

Column: C18 reverse-phase column (e.g., 19 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from 10% B to 90% B over 30 minutes.

Procedure:

-

Dissolve the crude product in a minimal amount of DMSO or mobile phase.

-

Inject the solution onto the Prep-HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to yield 7-Hydroxy Risperidone-d4 as a solid.

Characterization and Validation

Validation of the final product's identity, purity, and isotopic enrichment is a non-negotiable step.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion [M+H]⁺: The calculated monoisotopic mass for C₂₃H₂₄D₄FN₄O₃ is 431.2404. The observed mass should be within a 5 ppm tolerance.

-

Tandem MS (MS/MS): Fragmentation analysis should show characteristic product ions, confirming the structure. For instance, a key fragmentation would be the cleavage of the ethyl linker, similar to non-deuterated Risperidone.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the precise molecular structure and the location of the deuterium labels.

-

¹H NMR: The spectrum should be consistent with the 7-Hydroxy Risperidone structure, with the critical absence of signals corresponding to the four protons on the ethyl linker chain (-CH₂-CH₂-).

-

¹³C NMR: The spectrum will confirm the carbon backbone. The signals for the deuterated carbons (CD₂) will be observed as low-intensity multiplets due to C-D coupling.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom on the benzisoxazole ring should be observed.

Purity Analysis (HPLC)

Analytical HPLC with UV detection is used to determine the chemical purity of the final compound.[22]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 2.7 µm) | Industry standard for small molecule analysis. |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Diode Array Detector (DAD) at 238 nm | Wavelength of maximum absorbance for the chromophore.[20] |

| Purity Target | > 98.0% (by peak area) | Standard requirement for analytical reference materials. |

Table 1: Summary of Analytical HPLC Conditions for Purity Assessment.

Application in Bioanalysis: An LC-MS/MS Protocol

7-Hydroxy Risperidone-d4 serves as an ideal internal standard for the quantification of 7-Hydroxy Risperidone in biological samples like plasma or urine.

Protocol: Plasma Sample Preparation and Analysis

Materials:

-

Human plasma samples

-

7-Hydroxy Risperidone-d4 (Internal Standard Working Solution, e.g., 100 ng/mL in methanol)

-

Acetonitrile (for protein precipitation)

-

Centrifuge, vortex mixer

Procedure:

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides typical parameters for a sensitive and selective quantification method.

| Parameter | Analyte: 7-Hydroxy Risperidone | IS: 7-Hydroxy Risperidone-d4 |

| Parent Ion (Q1) | m/z 427.2 | m/z 431.2 |

| Product Ion (Q3) | m/z 207.1 | m/z 207.1 |

| Collision Energy | Optimized Instrumentally | Optimized Instrumentally |

| Dwell Time | 100 ms | 100 ms |

Table 2: Example Mass Spectrometry MRM Transitions.

Rationale: The Multiple Reaction Monitoring (MRM) transition is chosen for its specificity. The parent ion is the protonated molecule [M+H]⁺. The product ion (m/z 207.1) corresponds to a stable fragment of the pyrido[1,2-a]pyrimidin-4-one core after cleavage. Since the deuterium labels are on the linker that is lost, the product ion is identical for both the analyte and the internal standard, which is an acceptable and common practice.

Conclusion

The synthesis of 7-Hydroxy Risperidone-d4 is a critical enabling step for the robust bioanalysis required in modern drug development. While the synthesis of the core intermediates requires careful planning and execution, the final coupling and purification steps utilize established and reliable chemical methodologies. The resulting high-purity, isotopically labeled compound provides the foundation for accurate and precise quantification of this minor but important Risperidone metabolite, ensuring the integrity of pharmacokinetic and safety data in preclinical and clinical studies.

References

-

Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link][9][10][23]

-

PharmGKB. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link][7]

-

Psychopharmacology Institute. (n.d.). Pharmacokinetics of Risperidone: Clinical Summary. [Link][5]

-

de Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 870(1), 59-68. [Link][11]

-

Janssen Medical Information. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. [Link][4]

-

Shinde, S. S., et al. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1856-1863. [Link][3]

-

Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone. [24]

-

Kim, J. Y., et al. (2013). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 36(8), 955-960. [Link][25]

-

Google Patents. (n.d.). WO2009074333A1 - Synthesis of paliperidone. [26]

-

ResearchGate. (n.d.). Synthetic scheme of paliperidone. [Link][18]

-

Google Patents. (n.d.). US9062049B2 - Process for the preparation of paliperidone. [27]

-

Patil, S., et al. (2014). Method development and validation of risperidone by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link][20]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link][8]

-

National Center for Biotechnology Information. (n.d.). Risperidone. PubChem Compound Database. [Link][1]

-

ResearchGate. (n.d.). A concise review on analytical profile of risperidone. [Link][28]

-

El-Gindy, A., et al. (2010). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of AOAC International, 93(4), 1214-1221. [Link][22]

-

ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link][21]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link][2]

-

Google Patents. (n.d.). WO2004020439A2 - Improved process for preparation of risperidone. [19]

-

Huang, M. L., et al. (1993). The pharmacokinetics of risperidone in humans: a summary. Psychopharmacology, 112(1 Suppl), S13-S16. [Link][29]

-

Al-Saffar, Y., et al. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 18(1), 1. [Link][15]

-

Zhang, Y., et al. (2007). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 540-545. [Link][12]

-

Duan, X. T., et al. (2006). [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao, 41(7), 684-688. [Link][13]

Sources

- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 6. Paliperidone - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. jocpr.com [jocpr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. 7-Hydroxy Risperidone-d4 | LGC Standards [lgcstandards.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 20. ijrpns.com [ijrpns.com]

- 21. researchgate.net [researchgate.net]

- 22. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. | Semantic Scholar [semanticscholar.org]

- 24. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 25. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 27. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy Risperidone-d4: A Technical Guide on its Role as a Metabolite and Analytical Standard

Abstract

This technical guide provides an in-depth examination of 7-Hydroxy Risperidone-d4, exploring its dual identity as both a metabolite of deuterated risperidone and a critical internal standard for bioanalytical quantification. We delve into the foundational principles of drug deuteration, leveraging the kinetic isotope effect to modulate pharmacokinetic profiles. The guide details the metabolic pathways of risperidone, governed primarily by cytochrome P450 enzymes, and elucidates how isotopic labeling of the parent drug leads to the formation of deuterated metabolites. Furthermore, we present a comprehensive, field-proven protocol for the sensitive and accurate quantification of risperidone and its hydroxylated metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), underscoring the indispensable role of 7-Hydroxy Risperidone-d4 in ensuring analytical rigor and data integrity. This document is intended for researchers, clinical pharmacologists, and drug development professionals engaged in the study of antipsychotic therapeutics and advanced bioanalytical methodologies.

Section 1: The Principle of Deuteration in Drug Development

1.1 The Kinetic Isotope Effect (KIE): A Mechanistic Overview

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a sophisticated technique in medicinal chemistry to enhance a drug's pharmacokinetic properties.[1][2] This strategy hinges on the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[][4][5] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond require more energy and proceed at a slower rate.[][6] This effect is most pronounced when C-H bond cleavage is the rate-determining step of a reaction, as is common in metabolic processes mediated by the cytochrome P450 (CYP) enzyme system.[4][7]

1.2 Pharmacokinetic Consequences of Deuteration

By attenuating the rate of metabolism, deuteration can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-Life: A slower metabolic clearance prolongs the drug's presence in the systemic circulation.[1]

-

Enhanced Exposure (AUC): The total drug exposure over time is increased.

-

Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, potentially improving both efficacy and safety.[4]

-

Metabolic Shunting: Deuteration at one site can redirect metabolism towards alternative pathways, which may reduce the formation of toxic metabolites.[6]

These modifications can translate into improved therapeutic profiles, such as reduced dosing frequency and better patient tolerability.[1][] The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, exemplifies the clinical success of this approach for treating chorea associated with Huntington's disease.[4][6]

Section 2: Risperidone Metabolism: Pathways and Key Enzymes

Risperidone is a widely prescribed second-generation antipsychotic agent.[8][9] Its therapeutic action is derived not only from the parent drug but also from its major active metabolite. The metabolism is primarily hepatic.

2.1 Primary Pathway: Formation of 9-Hydroxyrisperidone (Paliperidone)

The principal metabolic pathway for risperidone is alicyclic hydroxylation to form 9-hydroxyrisperidone, also known as paliperidone.[10][11][12] This metabolite is pharmacologically active, exhibiting a similar receptor binding profile to risperidone.[8][13] The combined concentration of risperidone and 9-hydroxyrisperidone is often referred to as the "active moiety" or "active fraction," which is considered the primary determinant of clinical effect.[8][12]

2.2 Minor Metabolic Routes: The Genesis of 7-Hydroxyrisperidone

In addition to 9-hydroxylation, risperidone can undergo metabolism at other positions. One such minor pathway is hydroxylation at the 7-position of the pyridopyrimidine ring system, yielding 7-hydroxyrisperidone.[14][15] While less abundant than the 9-hydroxy metabolite, its characterization is essential for a complete understanding of the drug's disposition.

2.3 The Role of CYP2D6 and CYP3A4

The hydroxylation of risperidone is predominantly catalyzed by the polymorphic enzyme CYP2D6.[8][11][15][16] An individual's CYP2D6 genotype (e.g., poor, extensive, or ultrarapid metabolizer) can significantly influence the plasma concentrations of risperidone and 9-hydroxyrisperidone.[8][13] The enzyme CYP3A4 also contributes to this metabolic conversion, albeit to a lesser extent.[11][15]

Section 3: 7-Hydroxy Risperidone-d4 as a Metabolite of Deuterated Risperidone

3.1 Metabolic Fate of Deuterated Risperidone

When a deuterated version of risperidone is administered, the metabolic enzymes act upon the labeled substrate. If the deuterium atoms are not positioned at a site of metabolism, they will be retained in the resulting metabolites. Therefore, the metabolism of risperidone-d4 via the minor hydroxylation pathway directly produces 7-Hydroxy Risperidone-d4. The quantification of this and other deuterated metabolites is crucial for characterizing the complete pharmacokinetic profile of the deuterated parent drug.

3.2 The Significance of Metabolite Profiling under MIST Guidelines

Regulatory bodies like the FDA have established "Metabolite in Safety Testing" (MIST) guidelines.[17][18][19] These guidelines recommend that human metabolites comprising more than 10% of the total drug-related exposure at steady state should be identified and evaluated in nonclinical toxicology studies.[18][20] Although 7-hydroxyrisperidone is a minor metabolite, it is imperative during drug development to quantify its levels—along with all other metabolites—in both human and preclinical species to ensure no disproportionate human metabolites are overlooked, which could pose a safety risk.[17][20][21]

Section 4: The Critical Role of 7-Hydroxy Risperidone-d4 as an Internal Standard

Beyond its identity as a metabolite, 7-Hydroxy Risperidone-d4 serves a vital function in the bioanalytical laboratory as an ideal internal standard (IS) for the quantification of endogenous, non-labeled 7-hydroxyrisperidone.

4.1 The "Ideal" Internal Standard in Mass Spectrometry

In quantitative LC-MS/MS, an IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[22] The ideal IS should be chemically and physically identical to the analyte to ensure it behaves similarly during sample extraction, chromatography, and ionization, but it must be distinguishable by the mass spectrometer.[23][24]

4.2 Why Deuterated Standards Outperform Analogs

Stable isotope-labeled (SIL) compounds, such as 7-Hydroxy Risperidone-d4, are the gold standard for IS in mass spectrometry.[25][26]

-

Co-elution: They have nearly identical chromatographic retention times to the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the point of ionization.[24][25]

-

Similar Extraction Recovery: They mimic the analyte's behavior during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[24]

-

Physicochemical Similarity: They have the same ionization efficiency as the analyte.

These properties allow the SIL-IS to provide a highly accurate and precise correction for any analyte loss or signal variation, leading to robust and reliable quantification.[23][26]

Section 5: Protocol for the Quantification of Risperidone Metabolites in Human Plasma

This section outlines a validated LC-MS/MS method for the simultaneous determination of risperidone, 9-hydroxyrisperidone, and 7-hydroxyrisperidone in human plasma.

5.1 Scope and Principle

The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) for separation and tandem mass spectrometry for detection. Deuterated stable isotope-labeled internal standards are used for each analyte to ensure accuracy and precision.

5.2 Materials and Reagents

-

Reference Standards: Risperidone, 9-Hydroxyrisperidone, 7-Hydroxyrisperidone.

-

Internal Standards: Risperidone-d4, 9-Hydroxyrisperidone-d4, 7-Hydroxy Risperidone-d4.

-

Reagents: HPLC-grade methanol, acetonitrile, water; Formic acid; Ammonium acetate.

-

Human Plasma (K2-EDTA).

-

SPE Cartridges (e.g., Mixed-mode cation exchange).

5.3 Step-by-Step Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing: Thaw plasma samples, calibrators, and QCs to room temperature.

-

Aliquoting: Pipette 200 µL of plasma into a 96-well plate.

-

Internal Standard Addition: Add 50 µL of the combined internal standard working solution (containing Risperidone-d4, 9-OH-Risperidone-d4, and 7-OH-Risperidone-d4 in methanol) to each well. Vortex briefly.

-

SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma mixture onto the conditioned SPE plate.

-

Washing: Wash the wells with 1 mL of an aqueous wash solution, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 500 µL of a 5% formic acid in methanol solution.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Seal the plate for analysis.

5.4 LC-MS/MS Instrumentation and Parameters

The following tables summarize typical starting conditions for method development.

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| UPLC System | Waters Acquity or equivalent |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 10% B to 90% B over 3 minutes |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometer Parameters and Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Risperidone | 411.2 | 191.1 | ESI+ |

| Risperidone-d4 | 415.2 | 191.1 | ESI+ |

| 9-Hydroxyrisperidone | 427.2 | 207.1 | ESI+ |

| 9-Hydroxyrisperidone-d4 | 431.2 | 207.1 | ESI+ |

| 7-Hydroxyrisperidone | 427.2 | 229.1 | ESI+ |

| 7-Hydroxy Risperidone-d4 (IS) | 431.2 | 229.1 | ESI+ |

Note: Mass transitions should be empirically optimized for the specific instrument used. The transitions listed are based on common fragmentation patterns reported in the literature.[27][28]

5.5 Calibration, Quality Control, and Method Validation

The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[29] This involves assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Table 3: Summary of Typical Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve | 8 non-zero standards; back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of nominal for QC samples (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% for QC samples (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of analytes/IS in blank matrix |

| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal |

Section 6: Conclusion and Future Perspectives

7-Hydroxy Risperidone-d4 is a molecule of dual significance. As a metabolite of deuterated risperidone, its formation and quantification are integral to the modern drug development process, informing the pharmacokinetic and safety profiles under MIST guidelines. Concurrently, its synthetic form serves as the gold standard internal standard for the bioanalysis of its non-deuterated counterpart, ensuring the accuracy and reliability of clinical and preclinical data. The principles discussed—the kinetic isotope effect, metabolic profiling, and the use of stable isotope-labeled standards—are central to the fields of medicinal chemistry and pharmaceutical sciences. As analytical instrumentation becomes more sensitive and the drive for personalized medicine intensifies, the strategic use of deuteration and the rigorous quantification of all relevant metabolites will continue to be cornerstones of developing safer and more effective therapies.

Section 7: References

-

Wikipedia. Deuterated drug. [Link]

-

Eke, C., & Oparaji, E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation, VII(IX). [Link]

-

Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Pennington, L. D., & Vernier, W. F. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(9), 891-901. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

-

Woestenborghs, R., et al. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 774(2), 241-250. [Link]

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

-

U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Chen, C. Y., et al. (2017). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Laboratory Analysis, 31(5), e22123. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Dean, L. (2015). Deuterated Drugs. Medical Genetics Summaries. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Mannens, G., et al. (1993). Absorption, metabolism, and excretion of risperidone in humans. Drug Metabolism and Disposition, 21(6), 1134-1141. [Link]

-

Title, C., et al. (2008). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-OH-risperidone, obtained from an extracted saliva sample. ResearchGate. [Link]

-

Nirogi, R., et al. (2013). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Journal of Chromatographic Science, 51(4), 346-354. [Link]

-

Li, L. J., et al. (2009). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan Journal of Pharmaceutical Sciences, 22(4), 379-384. [Link]

-

PharmGKB. (n.d.). Risperidone Pathway, Pharmacokinetics. [Link]

-

SynZeal. (n.d.). 7-Hydroxy Risperidone D4. [Link]

-

Remmerie, B., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B, 869(1-2), 141-149. [Link]

-

Dean, L. (2017). Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

-

Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. [Link]

-

Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-151. [Link]

-

Sreenivasulu, J., et al. (2013). method development and validation of risperidone by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 525-528. [Link]

-

Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(2), 794-799. [Link]

-

J&J Medical Connect. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. [Link]

-

Wikipedia. Paliperidone. [Link]

-

Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of Clinical Psychiatry, 55 Suppl, 13-17. [Link]

-

ResearchGate. (2015). (PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry. [Link]

-

El-Kommos, M. E., et al. (2014). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Scientia Pharmaceutica, 82(2), 295-307. [Link]

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Paliperidone - Wikipedia [en.wikipedia.org]

- 10. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 17. fda.gov [fda.gov]

- 18. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 19. fda.gov [fda.gov]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 25. texilajournal.com [texilajournal.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. researchgate.net [researchgate.net]

- 28. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Understanding the stability and storage conditions for 7-Hydroxy Risperidone-d4

A Technical Guide to the Stability and Storage of 7-Hydroxy Risperidone-d4

Introduction

7-Hydroxy Risperidone-d4 is the deuterated stable isotope-labeled analogue of 7-Hydroxy Risperidone, a minor metabolite of the atypical antipsychotic drug, Risperidone.[1] In analytical and drug development settings, stable isotope-labeled compounds (SILs) like 7-Hydroxy Risperidone-d4 are indispensable tools, most commonly serving as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[2] The accuracy and reliability of these assays are fundamentally dependent on the purity and stability of the internal standard. Any degradation of the molecule or exchange of the deuterium labels can lead to significant errors in quantification.

This guide provides a comprehensive overview of the core principles governing the stability of 7-Hydroxy Risperidone-d4, outlines potential degradation pathways, and details field-proven protocols for its optimal storage and handling. The methodologies described herein are designed to ensure both the chemical and isotopic integrity of this critical analytical reagent.

Core Principles of Stability for Deuterated Compounds

The stability of a stable isotope-labeled compound is governed by factors that can compromise either its chemical structure or its isotopic enrichment.[3] For 7-Hydroxy Risperidone-d4, these concerns are paramount.

-

Chemical Stability : This refers to the molecule's resistance to decomposition into other chemical entities (degradants). The primary drivers of chemical degradation are environmental factors such as temperature, light, oxygen, and pH.[3] The inherent structure of the risperidone molecule, featuring a benzisoxazole ring and a tertiary amine, presents specific vulnerabilities, particularly to oxidation and photolysis.[4][5]

-

Isotopic Stability : This relates to the retention of the deuterium atoms at their labeled positions on the molecule. The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the corresponding carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7] This increased bond strength generally imparts greater stability against metabolic cleavage at the site of deuteration.[] However, there remains a theoretical risk of D/H exchange, where deuterium atoms are swapped with protons from the environment. This is a particular concern in protic solvents and under strongly acidic or basic conditions, where enolizable protons could facilitate exchange.[9] Monitoring for this exchange is a crucial aspect of stability assessment.

Potential Degradation Pathways

Based on forced degradation studies performed on the parent drug, risperidone, we can infer the most probable degradation pathways for its 7-hydroxy metabolite. The primary risks are oxidation and photodegradation.

-

Oxidative Degradation : Risperidone is highly susceptible to oxidation, particularly by peroxide.[4][10][11] The tertiary amine in the piperidine ring is a likely site for oxidation, potentially forming an N-oxide, which has been identified as a degradation product of risperidone.[4]

-

Photodegradation : Exposure to light, especially UV, can cause significant degradation. Studies have shown that exposing risperidone to room light for several days results in a notable loss of the parent compound.[4]

-

Thermal Degradation : While more stable to heat than to oxidation or light, thermal stress (e.g., 80°C) can induce degradation over time.[4][10]

-

Hydrolytic Degradation : Risperidone has been found to be relatively stable under acidic and basic stress conditions in several studies, suggesting a lower risk of hydrolysis compared to other pathways.[5]

Caption: Key environmental factors affecting the stability of 7-Hydroxy Risperidone-d4.

Recommended Storage and Handling Protocols

Proper storage is the most effective strategy to mitigate degradation and ensure the long-term viability of 7-Hydroxy Risperidone-d4. Recommendations differ for the compound in its solid (neat) form versus in solution.

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use clean, dedicated spatulas and glassware to avoid cross-contamination.

-

For solutions, prepare aliquots of appropriate volumes for daily use to avoid repeated freeze-thaw cycles of the main stock solution. Studies on risperidone show stability for at least five freeze-thaw cycles, but minimizing them is best practice.[12]

Summary of Recommended Storage Conditions

| Form | Condition | Temperature | Duration | Rationale & Citations |

| Solid (Neat) | Long-Term | -20°C or colder | ≥ 3 years | Minimizes thermal degradation and preserves chemical integrity. Vendor data supports multi-year stability at -20°C.[2][13] |

| Dark | N/A | Indefinite | Protects against photolytic degradation, a known risk for risperidone.[3][4] Use amber glass vials. | |

| Dry / Desiccated | Ambient | Indefinite | Prevents water absorption, which can accelerate hydrolytic or other degradation pathways.[3] | |

| Solution (Stock) | Long-Term | -80°C | ≥ 6 months | Maximizes stability by significantly slowing all chemical degradation processes. Supported by vendor data and stability studies on related compounds in biological matrices.[2][12] |

| Short-Term | -20°C | ≤ 1 month | Suitable for working stocks or short-term storage, but -80°C is strongly preferred for longer periods.[2] | |

| Dark | N/A | Indefinite | Protects against photolytic degradation in solution. | |

| Inert Atmosphere | N/A | Indefinite | Flushing vials with argon or nitrogen before sealing can displace oxygen and reduce the risk of oxidation.[3] | |

| Solution (Working) | Bench-Top | Room Temperature | ≤ 48 hours | Stability should be verified for the typical duration of an analytical run. Studies on risperidone solutions show stability for up to 48 hours at room temperature.[10] |

Experimental Design for Stability Verification

To establish a reliable shelf-life and validate the storage conditions for 7-Hydroxy Risperidone-d4 within a specific laboratory context (e.g., in a particular solvent or formulation), a systematic stability study is required. This protocol should be designed as a self-validating system, grounded in ICH guidelines (Q1A/Q1B).[3]

Caption: Workflow for a comprehensive stability assessment of 7-Hydroxy Risperidone-d4.

Step-by-Step Stability Protocol

-

Develop a Stability-Indicating Analytical Method:

-

Objective : To create an analytical method (e.g., UHPLC-UV/MS) that can separate 7-Hydroxy Risperidone-d4 from all potential degradation products, impurities, and solvent peaks.

-

Procedure :

-

Develop a gradient UHPLC method, typically with a C18 column.

-

Perform forced degradation (stress testing) by exposing separate aliquots of the compound to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and intense UV/visible light, aiming for 5-20% degradation.[5][10]

-

Analyze the stressed samples to ensure all new peaks (degradants) are baseline-resolved from the main compound peak. This confirms the method is "stability-indicating."

-

-

-

Prepare Stability Samples:

-

Solid : Place accurately weighed amounts of the neat compound into amber glass vials.

-

Solution : Prepare a stock solution in a high-purity solvent (e.g., methanol, DMSO) at a known concentration. Distribute into single-use aliquots in amber autosampler vials.

-

-

Execute Stability Pulls:

-

Long-Term Study : Store samples at the intended long-term storage condition (e.g., -80°C). Pull aliquots at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).

-

Accelerated Study : Store samples at elevated temperatures (e.g., 5°C and 25°C). Pull aliquots at shorter intervals (e.g., 0, 1, 3, 6 months). Data from this study helps predict long-term stability.

-

Freeze-Thaw Study : Subject aliquots to a minimum of three to five cycles of freezing (e.g., at -80°C) and completely thawing to room temperature.[12]

-

Bench-Top Stability : Keep a working solution at room temperature and test at intervals relevant to the duration of a typical analytical batch (e.g., 0, 4, 8, 24, 48 hours).[10]

-

-

Analysis and Acceptance Criteria:

-

At each time point, analyze the samples using the validated stability-indicating method.

-

Acceptance Criteria : The compound is considered stable if its purity remains within an acceptable limit (e.g., >99.0%), no significant degradation products are observed, and its appearance and concentration remain unchanged relative to the T=0 sample.

-

Conclusion

The integrity of 7-Hydroxy Risperidone-d4 as an analytical standard is non-negotiable for achieving accurate and reproducible quantitative results. The molecule is primarily susceptible to degradation via oxidation and photolysis. Adherence to strict storage protocols—specifically, long-term storage at -20°C or colder for solids and -80°C for solutions , always protected from light in amber vials—is critical for preserving its chemical and isotopic fidelity. While general guidelines provide a strong foundation, conducting in-house stability studies using the protocols outlined in this guide is the definitive way to establish and validate the shelf-life of this compound under your specific laboratory conditions.

References

- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnq0HcTN52HH13sHbrZlzrJNGErMtijfiPxSqlXpvUqFVHLiu-FH4EleXSZ22-N-qihyf_5QjyAz4QZfkDNX4v6PQ69ZNEAECJuVaXHTyoKfM5XOK4a_FERe7dXcl-2Xay8moyztpqPxX8Dg-sv6yg_4Ms74nNradbWcxZbFc0wSngtwEuWkk41ixKDM4KS6Idm3JYwqWeOtn55ntY4nc9oKZFCzQt0NvdztDf0xro]

- Risperidone | C23H27FN4O2 | CID 5073. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Risperidone]

- Storage & Preparation | PERSERIS® (risperidone) HCP. PERSERIS®. [URL: https://www.perserishcp.com/dosing-storage]

- Shared care guidelines – Risperidone LAI. NHS. [URL: https://www.cntw.nhs.uk/content/uploads/2022/02/PHARM-0149-v1-Risperidone-LAI.pdf]

- In Progress: Risperidone Pathway, Pharmacokinetics. ClinPGx. [URL: https://www.pharmgkb.

- Risperidone-d4 (CAS Number: 1020719-76-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/15905/risperidone-d4]

- (risperidone) tablets/oral solution risperdal. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020272s056,020588s044,021346s030,021444s023lbl.pdf]

- Effects of various factors on steady-state plasma concentrations of risperidone and 9-hydroxyrisperidone: lack of impact of MDR-1 genotypes. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014317/]

- Flavor Compounds Identification and Reporting. MDPI. [URL: https://www.mdpi.com/2304-8158/12/18/3371]

- Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. ResearchGate. [URL: https://www.researchgate.net/publication/281144053_Bacterial_Degradation_of_Risperidone_and_Paliperidone_in_Decomposing_Blood]

- Risperidone-d4 (R 64 766-d4) | Stable Isotope. MedChemExpress. [URL: https://www.medchemexpress.com/risperidone-d4.html]

- 7-Hydroxy Risperidone D4 | CAS No: 1215454-04-8. Cleanchem. [URL: https://www.cleanchem.com/product/7-hydroxy-risperidone-d4]

- Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/deuterated-reagents-for-pharmaceutical-synthesis/]

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. [URL: https://www.bocsci.

- Deuterated Drug Development: Advanced Products & Tailored Solutions. Isotope Science / Alfa Chemistry. [URL: https://www.isotope-science.

- Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9531584/]

- Risperidone degradation at 3.00 % H2O2 exposition. ResearchGate. [URL: https://www.researchgate.